

Spectroscopic and Synthetic Profile of Methyl Vanillate Glucoside: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl vanillate glucoside

Cat. No.: B12372421

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **methyl vanillate glucoside** (specifically, methyl vanillate 4-O- β -D-glucoside), a glycosylated form of the naturally occurring phenolic compound, methyl vanillate. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a consolidated resource for the identification and characterization of this compound. The guide details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, and presents the available spectroscopic information in a clear, tabular format. Additionally, a workflow for the enzymatic synthesis of this glucoside is provided.

Spectroscopic Data

The structural elucidation of **methyl vanillate glucoside** is reliant on a combination of spectroscopic techniques. The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. The following tables present the ^1H and ^{13}C NMR chemical shift assignments for methyl vanillate 4-O- β -D-glucoside.

Table 1: ^1H NMR Spectroscopic Data for Methyl Vanillate 4-O- β -D-Glucoside

Atom No.	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2	7.65	d	2.0
5	7.15	d	8.5
6	7.78	dd	8.5, 2.0
7-OCH ₃	3.88	s	-
8-OCH ₃	3.85	s	-
1'	5.05	d	7.5
2'	3.55	m	-
3'	3.52	m	-
4'	3.45	m	-
5'	3.48	m	-
6'a	3.92	dd	12.0, 2.5
6'b	3.75	dd	12.0, 5.5

Note: Data is based on the characterization of methyl vanillate 4-O- β -D-glucoside synthesized by Li et al. (2021). Actual spectra should be consulted for definitive assignments.

Table 2: ^{13}C NMR Spectroscopic Data for Methyl Vanillate 4-O- β -D-Glucoside

Atom No.	Chemical Shift (δ , ppm)
1	125.5
2	112.9
3	148.9
4	151.8
5	116.2
6	124.7
7 (C=O)	166.8
8-OCH ₃	52.1
3-OCH ₃	56.1
1'	102.5
2'	74.9
3'	77.8
4'	71.3
5'	78.2
6'	62.5

Note: Data is based on the characterization of methyl vanillate 4-O- β -D-glucoside synthesized by Li et al. (2021). Actual spectra should be consulted for definitive assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For **methyl vanillate glucoside**, electrospray ionization (ESI) is a common technique.

Table 3: Mass Spectrometry Data for **Methyl Vanillate Glucoside**

Parameter	Value
Molecular Formula	C ₁₅ H ₂₀ O ₉
Molecular Weight	344.31 g/mol
Ionization Mode	ESI-TOF (Negative Ion Mode)
[M-H] ⁻ (Observed)	Data not available
[M-H] ⁻ (Calculated)	343.10

Note: The specific observed mass-to-charge ratio is dependent on the experimental setup.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **methyl vanillate glucoside** is expected to show characteristic absorptions for hydroxyl, ether, ester, and aromatic functionalities.

Table 4: Predicted Infrared (IR) Absorption Bands for **Methyl Vanillate Glucoside**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3400	Broad, Strong	O-H stretch (hydroxyl groups of glucose)
~2950	Medium	C-H stretch (aliphatic)
~1710	Strong	C=O stretch (ester)
~1600, ~1510	Medium	C=C stretch (aromatic ring)
~1270	Strong	C-O stretch (ester and aryl ether)
~1070	Strong	C-O stretch (glycosidic bond and alcohols)

Note: This table represents predicted values based on the known functional groups. An experimental spectrum should be obtained for accurate peak positions and intensities.

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

The following protocol is based on the methods described for the characterization of enzymatically synthesized methyl vanillate 4-O- β -D-glucoside.[1]

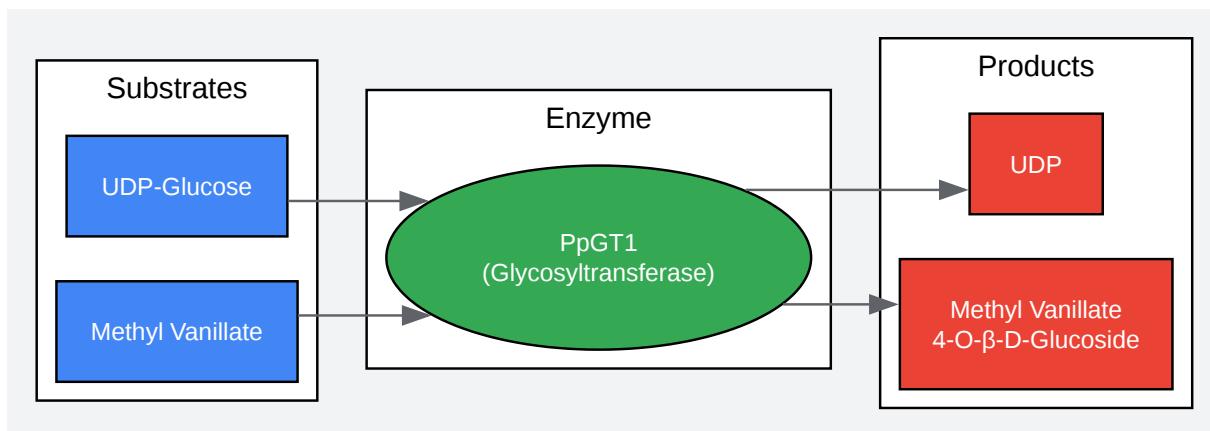
- Sample Preparation: Dissolve approximately 5-10 mg of purified **methyl vanillate glucoside** in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for proton spectra.
- Data Acquisition: Record standard one-dimensional ¹H and ¹³C spectra. For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry

The following protocol is based on the methods described by Li et al. (2021).[1]

- Sample Preparation: Prepare a dilute solution of the purified **methyl vanillate glucoside** in a solvent compatible with electrospray ionization, such as methanol or acetonitrile/water.

- Instrumentation: Utilize an electrospray ionization time-of-flight mass spectrometer (ESI-TOF MS).
- Analysis Mode: Operate the mass spectrometer in negative ion mode to detect the deprotonated molecule $[M-H]^-$.
- Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
- Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass for the expected molecular formula ($C_{15}H_{20}O_9$).


Infrared (IR) Spectroscopy

The following is a general protocol for obtaining the IR spectrum of a solid sample.[2][3]

- Sample Preparation (Thin Solid Film Method):[2]
 - Dissolve a small amount (a few milligrams) of the solid sample in a volatile organic solvent (e.g., methylene chloride or acetone) in a small vial.[2]
 - Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.[2]
 - Using a pipette, apply a drop of the solution to the surface of the salt plate.[2]
 - Allow the solvent to completely evaporate, leaving a thin film of the solid sample on the plate.[2]
- Instrumentation: Place the salt plate with the sample film into the sample holder of an FT-IR spectrometer.
- Data Acquisition: Record the infrared spectrum, typically over the range of 4000 to 400 cm^{-1} . A background spectrum of the clean, empty salt plate should be acquired and subtracted from the sample spectrum.
- Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups within the molecule.

Workflow Visualization

The enzymatic synthesis of **methyl vanillate glucoside** provides a greener alternative to chemical synthesis. The following diagram illustrates this biotransformation process.

[Click to download full resolution via product page](#)

Caption: Enzymatic synthesis of methyl vanillate 4-O-β-D-glucoside.

This guide serves as a foundational resource for the spectroscopic identification and characterization of **methyl vanillate glucoside**. For definitive structural confirmation, it is recommended to acquire and interpret the full set of spectroscopic data for the specific sample under investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A thermostable glycosyltransferase from *Paenibacillus polymyxa* NJPI29: recombinant expression, characterization, and application in synthesis of glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]

- 3. webassign.net [webassign.net]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Methyl Vanillate Glucoside: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12372421#methyl-vanillate-glucoside-spectroscopic-data-nmr-ms-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com